Cas no 6867-30-7 (Lithium Acetylide-ethylenediamine (1:1))

Lithium Acetylide-ethylenediamine (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Lithium acetylide
- Lithium acetylide ethylenediamine complex
- Lithium acetylide ethylenediamine
- Lithium Acetylide-ethylenediamine (1:1)
- lithium acetylene,ethylenediamine complex
- LithiuM acetylide ethylenediaMine coMplex 50GR
- LITHIUM ACETYLIDE ETHYLENEDIAMINE COMPLEX: TECH.
- LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLE
- Lithium acetylidethylenediamine complex
- Lithium,(1,2-ethanediamine-.kappa.N,.kappa.N)ethynyl
- Ethylenediamine,compd. with lithium acetylide (Li(HC2)) (1:1) (8CI)
- Lithium,(1,2-ethanediamine-N,N')ethynyl-
- Lithium, (1,2-ethanediamine-kN,kN')ethynyl- (9CI)
- Lithium acetylide (Li(HC2)), compd.with ethylenediamine (1:1) (8CI)
- (1,2-Diaminoethane)(ethynyl)lithium
- (1,2-Ethanediamine-N,N')ethynyllithium
- (Acetylido)(ethylenediamine)lithium
- Ethylenediamine compd. with Li acetylide
- Ethynyl lithium-ethylene diaminecomplex
- Ethynyllithium complex with 1,2-ethanediamine (1:1)
- Lithium acetylide-ethylenediamine complex
- Lithiumacetylide-ethylenediamine (1:1)
- Lithium acetylide, ethylenediamine complex
- lithium; ethane-1,2-diamine; ethyne
- 1,2-Ethanediamine compd. with lithium acetylide (Li(C2H))
- Lithium,(1,2-ethanediamine-kN1,kN2)ethynyl-
- 1,2-Ethanediamine, compd. with lithium acetylide (Li(C2H)) (1:?)
- Lithium acetylide ethylenediamine complex, 85%
- C2H8N2.C2HLi
- Lithium acetylide, compd. with 1,2-ethanediamine
- Lithium acetylide, ethylen
- EINECS 229-967-9
- Lithium, (1,2-ethanediamine-.kappa.N,.kappa.N')ethynyl-
- Lithium, (1,2-ethanediamine-kappaN1,kappaN2)ethynyl-
- Lithium acetylide, compound with ethane-1,2-diamine
- WMWSRIHFAVOHSW-UHFFFAOYSA-N
- 39990-99-3
- lithium;ethane-1,2-diamine;ethyne
- Lithium, (1,2-ethanediamine-N,N')ethynyl-;(1,2-Diaminoethane)(ethynyl)lithium
- MFCD00013183
- L0300
- Lithium, (1,2-ethanediamine-kappaN,kappaN')ethynyl-
- Lithium, (1,2-ethanediamine-kappaN,kappaN')ethynyl-;(1,2-Diaminoethane)(ethynyl)lithium
- FT-0627887
- EINECS 254-735-9
- DTXSID701014675
- A836217
- Lithium, (1,2-ethanediamine-N1,N2)ethynyl-
- 6867-30-7
- AKOS015914884
- AKOS015951171
- Lithium acetylenide ethylenediamine
- lithium(1+) acetylene ethylenediamine
-
- MDL: MFCD00013183
- Inchi: 1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1
- InChI Key: WMWSRIHFAVOHSW-UHFFFAOYSA-N
- SMILES: N([H])([H])C([H])([H])C([H])([H])N([H])[H].[C-]#C[H].[Li+]
- BRN: 3593824
Computed Properties
- Exact Mass: 92.092577g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 1
- Monoisotopic Mass: 92.092577g/mol
- Monoisotopic Mass: 92.092577g/mol
- Topological Polar Surface Area: 52Ų
- Heavy Atom Count: 7
- Complexity: 16.8
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 3
- Tautomer Count: nothing
- XLogP3: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Brown solid
- Density: 1,04 g/cm3
- Melting Point: 76 °C (dec.)
- Boiling Point: 110.6 °C(lit.)
- Flash Point: Fahrenheit: 8.6 ° f < br / > Celsius: -13 ° C < br / >
- Solubility: Soluble in ethylene diamine, n-propyl amine, n-butyl amine, pyridine, dimethyl formamaide, diglyme, dioxan and dimethylsulfoxide.
- PSA: 52.04000
- LogP: 0.43080
- Color/Form: 25 wt. % slurry in toluene
- Sensitiveness: Moisture Sensitive
Lithium Acetylide-ethylenediamine (1:1) Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H261,H314
- Warning Statement: P231+P232,P280,P305+P351+P338,P310,P422
- Hazardous Material transportation number:UN 3399 4.3/PG 1
- WGK Germany:3
- Hazard Category Code: 63-11-15-34-48/20-65-67
- Safety Instruction: S26-S43-S45-S62-S36/37/39-S43B-S16-S6A
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- PackingGroup:II
- TSCA:Yes
- Storage Condition:0-10°C
- Risk Phrases:R11; R14/15; R35
- Packing Group:III
- Safety Term:4.3
- HazardClass:4.3
- Packing Group:III
- Hazard Level:4.3
Lithium Acetylide-ethylenediamine (1:1) Customs Data
- HS CODE:38249095
- Customs Data:
China Customs Code:
38249095
Lithium Acetylide-ethylenediamine (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB179475-100 g |
Lithium acetylide ethylenediamine complex, tech., 85%; . |
6867-30-7 | 85% | 100 g |
€252.00 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L51680-5g |
Lithium acetylide ethylenediamine complex |
6867-30-7 | 90% | 5g |
¥128.0 | 2022-04-27 | |
eNovation Chemicals LLC | D331654-50g |
Lithium acetylide, ethylenediamine complex |
6867-30-7 | 95% | 50g |
$380 | 2023-09-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12401-25g |
Lithium acetylide ethylenediamine complex, tech. 85% |
6867-30-7 | tech. 85% | 25g |
¥1700.00 | 2023-02-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 186155-10G |
Lithium Acetylide-ethylenediamine (1:1) |
6867-30-7 | 10g |
¥785.07 | 2023-12-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-250253-25g |
Lithium acetylide, ethylenediamine complex, |
6867-30-7 | 25g |
¥1354.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 186155-50G |
Lithium Acetylide-ethylenediamine (1:1) |
6867-30-7 | 50g |
¥2504.55 | 2023-12-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L812678-5g |
Lithium acetylide ethylenediamine complex |
6867-30-7 | 90% | 5g |
¥146.00 | 2022-10-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LE307-25g |
Lithium Acetylide-ethylenediamine (1:1) |
6867-30-7 | 98% | 25g |
¥549.0 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L51680-25g |
Lithium acetylide ethylenediamine complex |
6867-30-7 | 90% | 25g |
¥428.0 | 2022-04-27 |
Lithium Acetylide-ethylenediamine (1:1) Related Literature
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on Lithium Acetylide-ethylenediamine (1:1)
Introduction to Lithium Acetylide-ethylenediamine (1:1) and Its Significance in Modern Chemical Research
Lithium Acetylide-ethylenediamine (1:1), with the CAS number 6867-30-7, represents a fascinating compound in the realm of organometallic chemistry. This coordination complex, featuring lithium as the central metal ion, has garnered considerable attention due to its unique structural and reactivity features. The combination of lithium acetylide and ethylenediamine in a 1:1 ratio creates a highly versatile system that finds applications in both synthetic chemistry and material science.
The compound's structure is characterized by the coordination of ethylenediamine, a bidentate ligand, to the lithium acetylide moiety. This arrangement not only stabilizes the reactive lithium center but also imparts specific electronic and steric properties that make it valuable for various chemical transformations. In recent years, advancements in organometallic chemistry have highlighted the importance of such complexes in catalytic processes, particularly in cross-coupling reactions that are pivotal for pharmaceutical synthesis.
One of the most notable applications of Lithium Acetylide-ethylenediamine (1:1) is in the synthesis of complex organic molecules. The lithium acetylide component acts as a powerful nucleophile, facilitating reactions such as carbanion-mediated additions and insertions. These reactions are crucial in constructing carbon-carbon bonds, which are fundamental to many biologically active compounds. The presence of ethylenediamine further enhances the reactivity by tuning the electronic environment around the lithium center, making it more accessible for functionalization.
Recent research has demonstrated the utility of this compound in polymer chemistry. Specifically, Lithium Acetylide-ethylenediamine (1:1) has been employed as a mediator in the polymerization of certain unsaturated monomers, leading to materials with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites. The ability to fine-tune polymer properties through controlled polymerization processes is a significant advancement enabled by such specialized reagents.
The compound's role in catalysis has also been extensively studied. By serving as a precursor to more active catalytic species, Lithium Acetylide-ethylenediamine (1:1) contributes to efficient catalytic cycles that are essential for industrial-scale organic synthesis. For instance, it has been used in conjunction with transition metal catalysts to achieve high yields in C-H activation reactions. These reactions are increasingly important in drug discovery, as they allow for the direct functionalization of otherwise unreactive carbon-hydrogen bonds.
In addition to its synthetic applications, Lithium Acetylide-ethylenediamine (1:1) has shown promise in the field of energy storage. The unique redox properties of lithium-based organometallic complexes make them attractive candidates for next-generation battery materials. Research is ongoing into how this compound can be integrated into lithium-ion battery systems to improve energy density and cycle life. The coordination environment provided by ethylenediamine plays a crucial role in stabilizing reactive intermediates during charge-discharge cycles, which is critical for battery performance.
The compound's behavior under various reaction conditions has also been thoroughly investigated. Studies have focused on understanding how changes in temperature, solvent polarity, and stoichiometry affect its reactivity and stability. These insights are invaluable for optimizing synthetic protocols and ensuring reproducibility across different experimental setups. The ability to predict and control the behavior of such reactive intermediates is key to advancing modern synthetic chemistry.
From a mechanistic standpoint, Lithium Acetylide-ethylenediamine (1:1) offers a unique platform for studying fundamental chemical processes. Its reactivity allows chemists to probe questions about electron transfer, ligand exchange, and reaction kinetics at a molecular level. By elucidating these mechanisms, researchers can develop better strategies for designing more efficient synthetic routes and novel materials with specific functionalities.
The future prospects of Lithium Acetylide-ethylenediamine (1:1) are vast and exciting. As synthetic methodologies continue to evolve, this compound will undoubtedly play an integral role in new discoveries across multiple disciplines. Whether it is used to construct complex molecular architectures or develop innovative materials, its versatility makes it a cornerstone of modern chemical research.
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